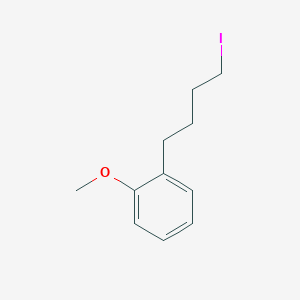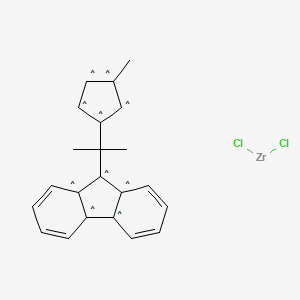
1-(4-Iodobutyl)-2-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Iodobutyl)-2-methoxybenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of an iodine atom attached to a butyl chain, which is further connected to a methoxybenzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodobutyl)-2-methoxybenzene typically involves the iodination of a butyl chain followed by its attachment to a methoxybenzene ring. One common method involves the reaction of 4-iodobutyl acetate with 2-methoxyphenol under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetone or dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes followed by purification steps to ensure the compound’s purity. Techniques such as distillation, crystallization, and chromatography are commonly employed to achieve high yields and purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Iodobutyl)-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The aromatic ring can undergo reduction to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are employed under high pressure.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the iodine atom.
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: Products include cyclohexane derivatives and other reduced forms of the aromatic ring.
Applications De Recherche Scientifique
1-(4-Iodobutyl)-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and interactions due to its ability to modify proteins and peptides.
Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 1-(4-Iodobutyl)-2-methoxybenzene involves its interaction with various molecular targets. The iodine atom can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The methoxy group can participate in hydrogen bonding and other interactions that influence the compound’s behavior in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodobutyl acetate: Similar in structure but with an acetate group instead of a methoxybenzene ring.
1-(4-Bromobutyl)-2-methoxybenzene: Similar but with a bromine atom instead of iodine.
1-(4-Chlorobutyl)-2-methoxybenzene: Similar but with a chlorine atom instead of iodine.
Uniqueness
1-(4-Iodobutyl)-2-methoxybenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution reactions, providing opportunities for diverse chemical modifications .
Propriétés
Formule moléculaire |
C11H15IO |
|---|---|
Poids moléculaire |
290.14 g/mol |
Nom IUPAC |
1-(4-iodobutyl)-2-methoxybenzene |
InChI |
InChI=1S/C11H15IO/c1-13-11-8-3-2-6-10(11)7-4-5-9-12/h2-3,6,8H,4-5,7,9H2,1H3 |
Clé InChI |
FVSHXHUHDYZEDI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CCCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Bicyclo[2.2.1]hepta-2,5-diene)[(2S,3S)-bis(diphenylphosphino)-butane] rhodium(I) perchlorate](/img/structure/B12278712.png)
![1-(Benzenesulfonyl)-7-chloro-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B12278714.png)
![2-Hydroxymethyl-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester](/img/structure/B12278727.png)





![2-(4-Chlorophenyl)imidazo[1,2-A]pyrazine](/img/structure/B12278753.png)

![9,9-Difluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B12278763.png)

![(2Z)-1,1,3-trimethyl-2-[(2E,4E)-3-phenyl-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide](/img/structure/B12278784.png)
